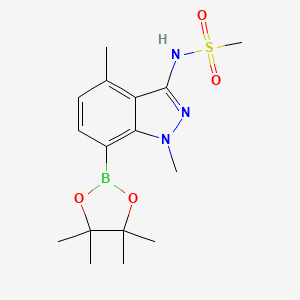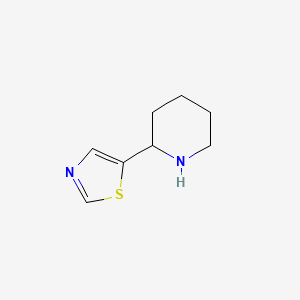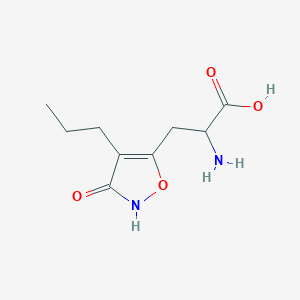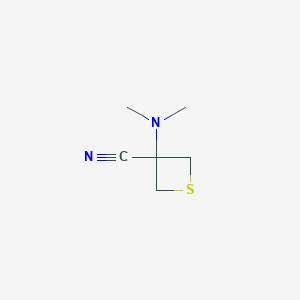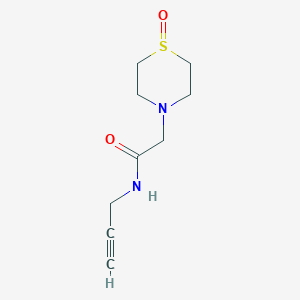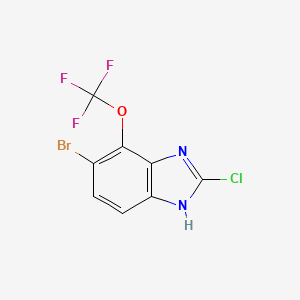
5-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole: is a heterocyclic compound that contains bromine, chlorine, and trifluoromethoxy functional groups attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 2-chloro-5-bromobenzimidazole.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using a nucleophilic substitution reaction. This involves reacting the starting material with a trifluoromethoxy source such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole: can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzimidazole core can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at room temperature.
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures (0-5°C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Scientific Research Applications
5-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Material Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Agrochemicals: The compound may act on specific enzymes or proteins in pests or weeds, leading to their death or growth inhibition.
Comparison with Similar Compounds
5-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole: can be compared with similar compounds such as:
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine: Similar in structure but with a pyridine core instead of benzimidazole.
5-Bromo-2-chloro-4-(trifluoromethoxy)benzoic acid: Similar functional groups but with a benzoic acid core.
Uniqueness
Functional Groups:
Core Structure: The benzimidazole core provides a unique scaffold for further functionalization and exploration in various fields.
Properties
Molecular Formula |
C8H3BrClF3N2O |
|---|---|
Molecular Weight |
315.47 g/mol |
IUPAC Name |
5-bromo-2-chloro-4-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrClF3N2O/c9-3-1-2-4-5(15-7(10)14-4)6(3)16-8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
WHGIKYFPJYCGSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)Cl)OC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4',6-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15203359.png)
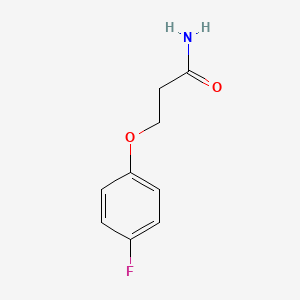

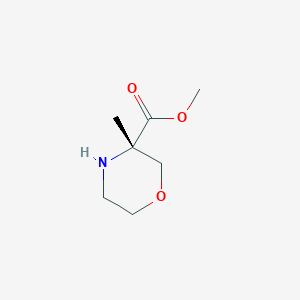
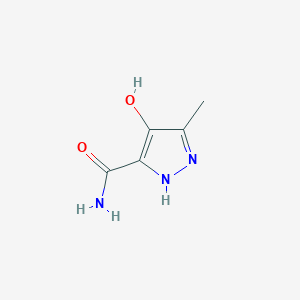
![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)


![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)
